

Comprehensive Synthesis Guide: 2-(1,3-Benzothiazol-2-yl)propan-1-amine

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Compound of Interest

Compound Name: 2-(1,3-Benzothiazol-2-yl)propan-1-amine

CAS No.: 1223501-17-4

Cat. No.: B1520315

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Executive Summary & Molecule Profile[1]

Target Molecule: **2-(1,3-Benzothiazol-2-yl)propan-1-amine** Chemical Formula: C₁₀H₁₂N₂S
Molecular Weight: 192.28 g/mol CAS Registry Number: 157763-14-9 (Free base), 47002323 (Dihydrochloride salt) IUPAC Name: **2-(1,3-benzothiazol-2-yl)propan-1-amine**[1][2]

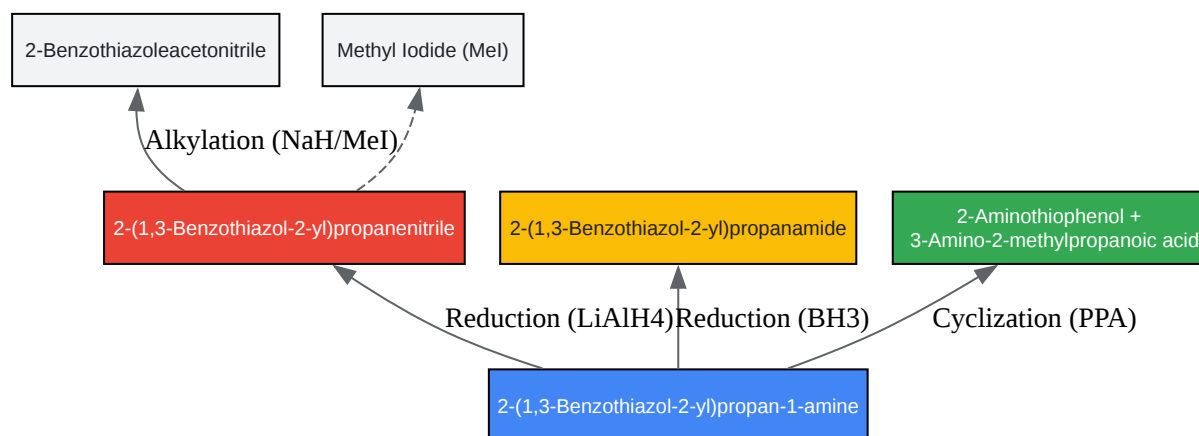
Structural Analysis & Significance

The target molecule features a benzothiazole core substituted at the C2 position with a 1-amino-2-propyl chain. This structural motif serves as a critical bioisostere for indole-based alkaloids and is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, GPCR modulation, and antimicrobial activity. The presence of the chiral center at the -position relative to the amine introduces stereochemical considerations essential for structure-activity relationship (SAR) studies.

This guide details three distinct synthetic pathways, prioritized by yield, scalability, and operational simplicity.

Retrosynthetic Analysis

To design the most efficient synthesis, we deconstruct the target molecule into accessible precursors. The primary disconnection occurs at the C-N bond (reductive approach) or the Heterocycle-C bond (condensation approach).



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Figure 1: Retrosynthetic disconnection showing the three primary pathways. The Nitrile Reduction pathway (Red) is the most direct modern route.

Pathway 1: Nitrile Alkylation & Reduction (Recommended)

This pathway is the most robust method for generating the target. It relies on the high acidity of the

-proton in 2-benzothiazoleacetonitrile, allowing for facile alkylation, followed by a standard nitrile reduction.

Step 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)propanenitrile

Mechanism: Nucleophilic substitution (

). Reagents: 2-Benzothiazoleacetonitrile, Sodium Hydride (NaH), Methyl Iodide (MeI).

Experimental Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
- Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (50 mL) at 0°C.
- Addition: Dropwise add a solution of 2-benzothiazoleacetonitrile (1.0 equiv) in THF over 15 minutes. Evolution of gas will be observed.^{[3][4][5]} Stir for 30 minutes at 0°C until gas evolution ceases and the solution turns yellow/orange (formation of the carbanion).
- Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Quench carefully with saturated solution. Extract with Ethyl Acetate (mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Step 2: Reduction to 2-(1,3-Benzothiazol-2-yl)propan-1-amine

Mechanism: Hydride transfer. Reagents: Lithium Aluminum Hydride ().^{[4][6]}

Experimental Protocol:

- Setup: Flame-dry a 100 mL RBF under Argon.
- Reagent Prep: Suspend
(2.0 equiv) in anhydrous THF (20 mL) at 0°C.
- Addition: Dissolve the nitrile from Step 1 (1.0 equiv) in THF (10 mL) and add dropwise to the hydride suspension.
- Reduction: Heat the mixture to reflux (66°C) for 4-6 hours.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (mL), then 15% NaOH (mL), then water (mL) where = grams of used. Stir until a white granular precipitate forms.
- Isolation: Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude amine.
- Salt Formation (Optional but Recommended): Dissolve the oil in minimal ethanol and add 2M HCl in ether to precipitate the dihydrochloride salt.

Pathway 2: Cyclocondensation (Classical Approach)

This method constructs the benzothiazole ring and the side chain simultaneously. It is useful if the nitrile precursor is unavailable or if specific chiral amino acids are used to induce stereochemistry (though racemization is a risk at high temperatures).

Reagents: 2-Aminothiophenol, N-Phthaloyl-3-amino-2-methylpropanoic acid (or similar protected

-amino acid). Catalyst: Polyphosphoric Acid (PPA).

Experimental Protocol:

- **Mixing:** In a chemically resistant beaker, mix 2-aminothiophenol (1.0 equiv) and the protected amino acid (1.0 equiv) with PPA (10-15 g per gram of reactant).
- **Cyclization:** Heat the mixture to 120-140°C with overhead stirring. The mixture will become a viscous syrup. Maintain temperature for 4-6 hours.
- **Quench:** Cool to ~60°C and pour the syrup into crushed ice/water with vigorous stirring. Neutralize with solid
or conc.
to pH 8.
- **Extraction:** Extract the precipitate or oil with
.
- **Deprotection:** If a phthalimide protecting group was used, reflux the intermediate in Ethanol with Hydrazine Hydrate (3.0 equiv) for 2 hours (Ing-Manske procedure) to liberate the primary amine.

Comparative Data Analysis

Feature	Pathway 1: Nitrile Reduction	Pathway 2: Cyclocondensation
Step Count	2 Steps	2-3 Steps (requires protection)
Overall Yield	High (65-80%)	Moderate (40-60%)
Atom Economy	Good	Lower (due to PPA waste)
Purification	Standard Chromatography	Requires Acid/Base Extraction
Scalability	Excellent (Linear scale-up)	Difficult (Viscous PPA handling)
Key Risk	Handling (Pyrophoric)	High Temp / Racemization

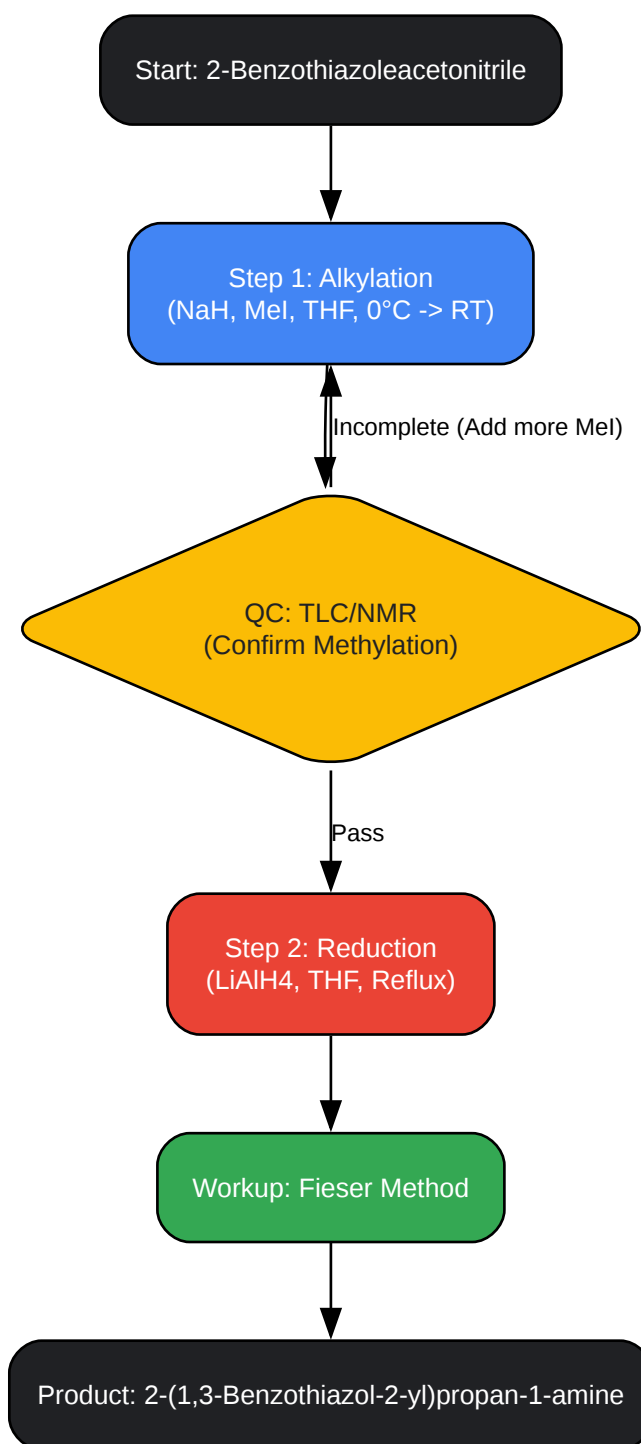
Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

- ¹H NMR (400 MHz, DMSO-d₆):
 - 8.0-7.4 (m, 4H, Benzothiazole Ar-H)
 - 3.6-3.4 (m, 1H, CH-Benzothiazole)
 - 3.0-2.8 (m, 2H,
)
 - 1.4 (d, 3H,
)
 - Note: Amine protons may appear broad or exchange with solvent.
- Mass Spectrometry (ESI+):
 - Calculated
 - Found

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the recommended Nitrile Reduction pathway.



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Figure 2: Operational workflow for the synthesis via the Nitrile Reduction pathway.

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